molecular formula C15H13N3O B3022956 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915921-22-1

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No. B3022956
CAS RN: 915921-22-1
M. Wt: 251.28 g/mol
InChI Key: LPWJAGIYFFVSPY-UHFFFAOYSA-N
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Description

“3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a chemical compound with the CAS Number: 915921-22-1. It has a molecular weight of 251.29 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” can be represented by the linear formula C15 H13 N3 O . The InChI Code for this compound is 1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3 .


Physical And Chemical Properties Analysis

“3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a solid compound . It has a molecular weight of 251.29 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, focusing on six unique applications:

Pharmaceutical Development

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a promising compound in pharmaceutical research due to its potential bioactive properties. The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design. This compound has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its ability to interact with various biological targets makes it a versatile candidate for developing new therapeutic agents.

Material Science

In material science, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is explored for its electronic and photophysical properties. The oxadiazole ring system is known for its electron-transporting capabilities, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Its stability and efficiency in electron transport can enhance the performance of these materials.

Chemical Sensors

This compound is also utilized in the development of chemical sensors. The unique electronic properties of the oxadiazole ring allow it to act as a sensitive and selective sensor for detecting various chemical species. Research has shown that derivatives of 1,2,4-oxadiazole can be used to detect metal ions, explosives, and other hazardous materials . This makes it valuable in environmental monitoring and safety applications.

Agricultural Chemistry

In agricultural chemistry, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is studied for its potential use as a pesticide or herbicide. The compound’s ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals. Its effectiveness and environmental impact are key areas of research, aiming to create safer and more efficient agricultural products .

Medicinal Chemistry

Medicinal chemists are interested in this compound for its potential to serve as a lead compound in the synthesis of new drugs. The 1,2,4-oxadiazole ring is a versatile pharmacophore that can be modified to enhance its biological activity and selectivity. Studies have focused on optimizing its structure to improve its efficacy against various diseases, including bacterial infections and cancer .

Polymer Chemistry

In polymer chemistry, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is used to synthesize novel polymers with unique properties. The incorporation of the oxadiazole ring into polymer backbones can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. These polymers have potential applications in advanced materials and nanotechnology .

Biological Imaging

The compound is also explored for its potential in biological imaging. The fluorescent properties of the oxadiazole ring make it suitable for use as a fluorescent probe in imaging techniques. This application is particularly valuable in medical diagnostics and research, where it can help visualize biological processes and structures at the molecular level .

Catalysis

Lastly, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is investigated for its catalytic properties. The compound can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its ability to facilitate these reactions efficiently makes it a valuable tool in synthetic chemistry .

These applications highlight the versatility and potential of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in various scientific fields. If you have any specific area you would like to delve deeper into, feel free to let me know!

Sigma-Aldrich MDPI Pharmaceuticals

properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWJAGIYFFVSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589717
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS RN

915921-22-1
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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